6-methyl-1H-imidazo[4,5-c]pyridin-4-amine
CAS No.:
Cat. No.: VC18366043
Molecular Formula: C7H8N4
Molecular Weight: 148.17 g/mol
* For research use only. Not for human or veterinary use.
![6-methyl-1H-imidazo[4,5-c]pyridin-4-amine -](/images/structure/VC18366043.png)
Specification
Molecular Formula | C7H8N4 |
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Molecular Weight | 148.17 g/mol |
IUPAC Name | 6-methyl-1H-imidazo[4,5-c]pyridin-4-amine |
Standard InChI | InChI=1S/C7H8N4/c1-4-2-5-6(7(8)11-4)10-3-9-5/h2-3H,1H3,(H2,8,11)(H,9,10) |
Standard InChI Key | MSJBALGFDDQKRS-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C(=N1)N)N=CN2 |
Introduction
Chemical Structure and Nomenclature
6-Methyl-1H-imidazo[4,5-c]pyridin-4-amine consists of a bicyclic framework where an imidazole ring (positions 1–3) is fused to a pyridine ring (positions 4–6) at the 4,5-positions. The methyl substituent is located at the 6-position of the pyridine moiety, while the amine group occupies the 4-position (Figure 1). The IUPAC name derives from this substitution pattern, ensuring unambiguous identification.
Molecular Formula and Weight
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Molecular Formula: C₇H₈N₄
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Molecular Weight: 148.16 g/mol
These values are calculated by adding a methyl group (-CH₃) to the parent compound 1H-imidazo[4,5-c]pyridin-4-amine (C₆H₆N₄; MW 134.14 g/mol) .
Synthesis and Optimization
The synthesis of imidazo[4,5-c]pyridine derivatives typically involves cyclocondensation reactions. For 6-methyl-1H-imidazo[4,5-c]pyridin-4-amine, a plausible route adapts methodologies used for analogous compounds.
Zinc Triflate-Catalyzed Cyclization
A study by Chalapathi Institute of Engineering and Technology demonstrated that 3,4-diaminopyridine reacts with aldehydes in the presence of zinc triflate to yield 2-substituted imidazo[4,5-c]pyridines . While this method targets 2-aryl derivatives, substituting the aldehyde with a methyl-containing precursor could theoretically introduce the 6-methyl group. For example, using acetaldehyde or methyl-substituted aldehydes may facilitate the incorporation of the methyl moiety during cyclization.
Reaction Conditions:
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Catalyst: Zinc triflate (30 mol%)
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Solvent: Methanol, reflux
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Time: 12–20 hours
This one-pot method avoids toxic reagents like POCl₃ and eliminates the need for isolating intermediate Schiff bases, enhancing synthetic efficiency .
Physicochemical Properties
While experimental data for 6-methyl-1H-imidazo[4,5-c]pyridin-4-amine are scarce, properties can be extrapolated from its parent structure and analogues (Table 1).
Table 1: Estimated Physicochemical Properties
The methyl group enhances lipophilicity compared to the parent compound, potentially improving membrane permeability in biological systems.
Chemical Reactivity
The compound’s reactivity is dictated by its electron-rich imidazole ring and the amine group. Key reactions include:
Electrophilic Substitution
The imidazole ring undergoes electrophilic substitution at the 2-position, while the pyridine nitrogen may coordinate to metal ions. For example, nitration or halogenation reactions could introduce functional groups for further derivatization.
Oxidation and Reduction
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Oxidation: The amine group may oxidize to a nitro or imine species under strong oxidizing conditions (e.g., KMnO₄).
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Reduction: Catalytic hydrogenation could reduce the pyridine ring to a piperidine derivative, altering biological activity.
Biological Activity and Applications
Though direct studies on 6-methyl-1H-imidazo[4,5-c]pyridin-4-amine are lacking, structurally related imidazo-pyridines exhibit notable bioactivities:
Enzyme Inhibition
The planar aromatic system allows π-π stacking interactions with enzyme active sites. For instance, analogues inhibit kinases involved in cancer proliferation, suggesting potential therapeutic applications .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for synthesizing kinase inhibitors or antimicrobial agents. Its methyl group offers a site for further functionalization via cross-coupling reactions.
Materials Science
Conjugated imidazo-pyridines are explored in organic electronics due to their electron-transport properties. The methyl substituent could modulate crystallinity and solubility in thin-film devices.
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